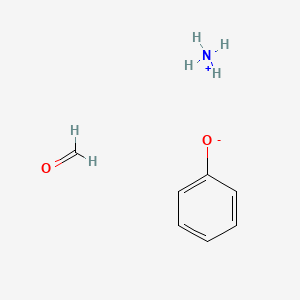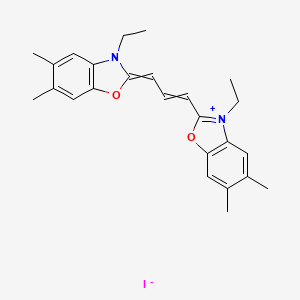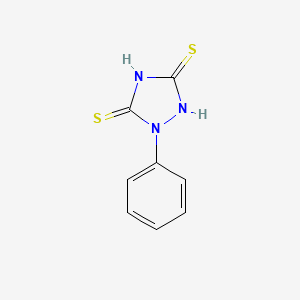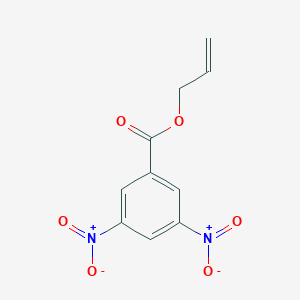![molecular formula C21H20Si B14643218 5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline CAS No. 52328-87-7](/img/structure/B14643218.png)
5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline is a silicon-containing organic compound with a unique structure that includes a dibenzo[b,e]siline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,10-dihydrodibenzo[b,e][1,4]azasiline with phenyl and dimethyl substituents. The reaction conditions often include the use of catalysts such as rhodium or palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a wide range of functionalized siline compounds .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Materials Science: It is studied for its potential use in the creation of advanced materials with specific optical and electronic characteristics.
Chemistry: The compound serves as a building block for the synthesis of more complex silicon-containing molecules.
Wirkmechanismus
The mechanism by which 5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline exerts its effects involves its interaction with various molecular targets. The silicon atom in the compound can participate in unique bonding interactions, influencing the electronic properties of the molecule. These interactions can affect the compound’s behavior in electronic devices and its reactivity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10-Dihydrodibenzo[b,e][1,4]azasiline: A similar compound with a nitrogen atom in place of silicon.
Phenazasiline: Another silicon-containing compound with similar electronic properties.
Uniqueness
5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline is unique due to its specific substitution pattern and the presence of both phenyl and dimethyl groups. These features contribute to its distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
52328-87-7 |
|---|---|
Molekularformel |
C21H20Si |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
5,5-dimethyl-10-phenyl-10H-benzo[b][1]benzosiline |
InChI |
InChI=1S/C21H20Si/c1-22(2)19-14-8-6-12-17(19)21(16-10-4-3-5-11-16)18-13-7-9-15-20(18)22/h3-15,21H,1-2H3 |
InChI-Schlüssel |
PKZFONHYANYNJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)
![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)
![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)






![2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14643210.png)


![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)
